
(4-Pyridin-4-yl-phenyl)-thiourea
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Overview
Description
(4-Pyridin-4-yl-phenyl)-thiourea is a useful research compound. Its molecular formula is C12H11N3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Thiourea derivatives, including (4-Pyridin-4-yl-phenyl)-thiourea, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. For instance, derivatives have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. Research indicates that thiourea derivatives can effectively inhibit microbial growth, making them candidates for developing new antimicrobial agents. The structure–activity relationship studies suggest that modifications to the thiourea scaffold can enhance its efficacy against different pathogens .
Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. Its ability to form stable hydrogen bonds with biological targets allows it to interact with enzymes, potentially leading to therapeutic applications in treating diseases where enzyme regulation is critical .
Synthesis and Mechanisms
Synthetic Pathways
The synthesis of this compound typically involves the reaction of appropriate isothiocyanates with amines or phenols. This method allows for the introduction of various substituents that can modulate the compound's biological activity. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity .
Mechanistic Insights
Studies have indicated that the biological activity of thioureas is largely attributed to their ability to form hydrogen bonds and interact with target proteins. This interaction is crucial for stabilizing ligand-receptor complexes, which can enhance the therapeutic effects of these compounds .
Material Science Applications
Organocatalysis
Thiourea derivatives are utilized as organocatalysts in various organic reactions. Their ability to facilitate chemical transformations under mild conditions makes them valuable in synthetic chemistry, particularly in the formation of complex organic molecules .
Polymer Science
In materials science, this compound has been explored for its potential use in developing polymers with enhanced thermal stability and mechanical properties. The incorporation of thiourea moieties into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Case Studies and Research Findings
Properties
Molecular Formula |
C12H11N3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(4-pyridin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C12H11N3S/c13-12(16)15-11-3-1-9(2-4-11)10-5-7-14-8-6-10/h1-8H,(H3,13,15,16) |
InChI Key |
BELXUDCIPLGOCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)NC(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.